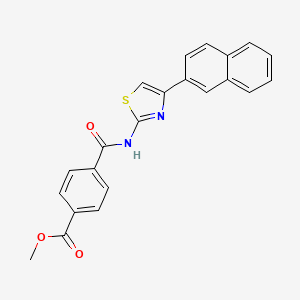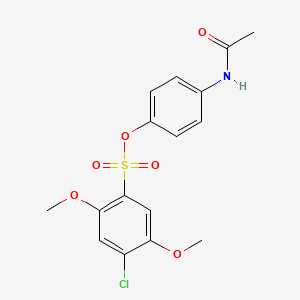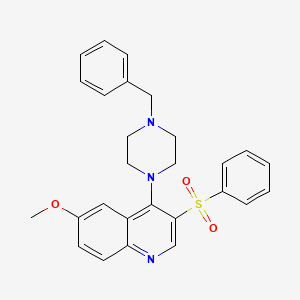![molecular formula C24H17FN4O2S B2543277 N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173731-58-2](/img/structure/B2543277.png)
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound that belongs to a class of novel synthetic molecules with potential antimicrobial properties. The compound features a quinazolinyl core, which is a common structural motif in medicinal chemistry due to its biological relevance and potential therapeutic applications. The presence of a fluorophenyl group and a thioacetamide moiety suggests that the compound could exhibit unique physical and chemical properties, as well as biological activity .
Synthesis Analysis
The synthesis of related quinazolinyl compounds involves the reaction of suitable precursors such as ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4 H)-yl)ethanimidoate with reactive aromatic amines. The process typically includes steps that ensure the formation of the desired unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. The synthesis is carried out under conditions that favor the formation of the quinazolinyl core and subsequent functionalization at specific positions on the molecule .
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework, the nature of substituents, and the overall molecular conformation. For some compounds, single-crystal X-ray diffraction is used to obtain precise structural data, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their structural features. The presence of the quinazolinyl core, along with various substituents, can affect the molecule's reactivity towards different reagents and conditions. The study of these reactions is essential for optimizing the synthesis process and for modifying the compound to enhance its biological activity. Structural effects on reactivity are also studied to understand how different functional groups contribute to the overall chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide and related compounds are characterized by their spectroscopic data. These properties include solubility, melting point, stability, and reactivity. The antimicrobial activity of these compounds is evaluated against various bacterial and fungal strains, and their minimum inhibition zones are determined. The compounds' efficacy is compared to reference agents to assess their potential as antimicrobial agents. Additionally, in silico molecular docking studies are conducted to propose a mechanism of action by which these compounds interact with the active sites of target enzymes .
科学的研究の応用
Synthesis and Anticancer Activity
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is part of a broader class of compounds that have been synthesized for potential anticancer applications. Studies have demonstrated the synthesis of novel compounds with structural similarities, focusing on their biological activities, particularly anticancer effects. For instance, compounds within this class have been synthesized via aminolysis of activated acids and alkylation processes. The resultant compounds have shown promising in vitro anticancer activities against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Berest et al., 2011). Further studies have expanded on this by synthesizing compounds with thiazole and thiadiazole fragments, showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, thereby indicating the structural versatility and therapeutic potential of these compounds in oncology (Kovalenko et al., 2012).
Antimicrobial and Anticonvulsant Activities
Beyond anticancer applications, compounds within this chemical class have been evaluated for their antimicrobial activities. Research has shown the synthesis and characterization of related compounds with significant antimicrobial effects against various bacterial strains, suggesting their potential use in treating bacterial infections (Antypenko et al., 2017). Additionally, the anticonvulsant activities of similar compounds have been explored, with some showing moderate effects in seizure models, which could pave the way for new treatments in epilepsy and related neurological disorders (Bunyatyan et al., 2020).
Analgesic Properties
Recent studies have also investigated the analgesic properties of compounds related to N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide. These studies synthesized derivatives and evaluated their analgesic effectiveness, showing significant activity and highlighting the potential of these compounds in pain management (Osarodion, 2023).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNOKXDGBBPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)
![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)
![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)
![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)
![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)

